Cephalexin sodium is classified as a beta-lactam antibiotic. It is derived from the natural product cephalosporin C and exhibits a broad spectrum of activity against gram-positive and some gram-negative bacteria. The compound was first approved by the Food and Drug Administration on January 4, 1971, marking its entry into clinical use for treating infections such as respiratory tract infections, skin infections, and urinary tract infections .
The synthesis of cephalexin can be accomplished through several methods:
Cephalexin sodium has the chemical formula and a molecular weight of approximately 369.37 g/mol. Its structure features a beta-lactam ring fused with a dihydrothiazine ring, characteristic of cephalosporins. The IUPAC name is sodium (6R,7R)-7-[(2R)-2-amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .
Cephalexin undergoes various chemical reactions:
These reactions are influenced by factors such as pH, temperature, and concentration of reactants.
Cephalexin exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) located in bacterial cell membranes. This binding inhibits the transpeptidation enzyme necessary for cross-linking peptidoglycan layers in bacterial cell walls, ultimately leading to cell lysis and death. The efficacy against both gram-positive cocci and some gram-negative bacilli makes it a versatile therapeutic agent .
Cephalexin sodium exhibits several important physical and chemical properties:
These properties influence its formulation in pharmaceutical applications.
Cephalexin sodium is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3